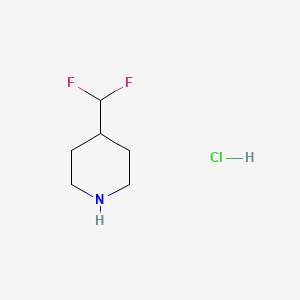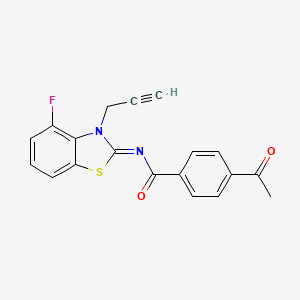![molecular formula C24H18ClFN2O4S B2519168 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 872199-56-9](/img/structure/B2519168.png)
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide” is a chemical compound. It is a derivative of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . The compound is part of a series of derivatives that have been synthesized and studied for their antimicrobial activity .
Synthesis Analysis
The compound is synthesized as part of a series of derivatives. The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols . The structures of all the newly synthesized compounds were established by analytical and spectral data .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzenesulfonyl group, a quinolin-1-yl group, and a chloro-4-fluorophenyl group . The exact structure would need to be determined through detailed spectral analysis.Chemical Reactions Analysis
The compound is part of a series of derivatives that were synthesized through nucleophilic substitution reactions . The exact reactions involved in the synthesis of this specific compound would depend on the specific substituted thiophenols used.Scientific Research Applications
Imaging Applications in Medical Research
Compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide have been explored for their potential in imaging applications, particularly in Positron Emission Tomography (PET) imaging. For example, research on 18F-labeled PET ligands like 18F-FEAC and 18F-FEDAC has shown their utility in visualizing the increase in translocator protein (TSPO) expression in the infarcted rat brain, suggesting similar compounds could be useful in medical diagnostics and research on brain injuries or diseases (Joji Yui et al., 2010).
Anticancer Activity
Some novel sulfonamide derivatives, including those structurally similar to the compound of interest, have been synthesized and evaluated for their anticancer activity. Studies have identified compounds with significant cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (M. Ghorab et al., 2015).
Antimicrobial Activity
Research into sulfide and sulfone derivatives of compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide has shown promising antimicrobial activity. These studies have focused on synthesizing and evaluating the antimicrobial efficacy of these derivatives against various bacterial and fungal strains (N. Badiger et al., 2013).
Neuroprotective Effects
Compounds with similar structures have been evaluated for their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These studies have demonstrated significant antiviral and antiapoptotic effects, highlighting the potential neuroprotective properties of these compounds (Joydeep Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
Research into quinazolinyl acetamides has explored their analgesic and anti-inflammatory activities, indicating that compounds within this structural class can offer significant benefits in managing pain and inflammation. This area of research underscores the therapeutic potential of these compounds in treating conditions associated with pain and inflammation (V. Alagarsamy et al., 2015).
Future Directions
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-7-10-21-18(11-15)24(30)22(33(31,32)17-5-3-2-4-6-17)13-28(21)14-23(29)27-16-8-9-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUYBLSMPZDOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)


![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2519093.png)

![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2519103.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)
![N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2519107.png)
